molecular formula C15H21ClN2O2 B148973 (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride CAS No. 115692-31-4

(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

Cat. No.: B148973
CAS No.: 115692-31-4
M. Wt: 296.79 g/mol
InChI Key: MEBSYCWJZVVILK-YDALLXLXSA-N
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Description

(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride (CAS: 115692-31-4) is a chiral amino acid ester derivative of L-tryptophan, where the carboxyl group is protected as a tert-butyl ester. This compound is widely utilized in peptide synthesis, pharmaceutical intermediates, and biochemical research due to its stability and ease of deprotection under acidic conditions . Its molecular formula is C₁₅H₂₁ClN₂O₂, with a molecular weight of 296.79 g/mol. The tert-butyl group enhances lipophilicity, making it advantageous for applications requiring improved membrane permeability .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2.ClH/c1-15(2,3)19-14(18)12(16)8-10-9-17-13-7-5-4-6-11(10)13;/h4-7,9,12,17H,8,16H2,1-3H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBSYCWJZVVILK-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CNC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467895
Record name (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115692-31-4
Record name (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Esterification with tert-Butyl Protection

This method prioritizes the esterification of L-tryptophan’s carboxylic acid group while retaining the free amino group. Key steps include:

  • Reaction with tert-Butyl Alcohol : L-Tryptophan is refluxed with tert-butyl alcohol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to form the tert-butyl ester.

  • Salt Formation : The free amine is treated with hydrogen chloride (HCl) in anhydrous diethyl ether or dioxane to yield the hydrochloride salt.

Advantages :

  • Minimal side reactions due to the absence of amino-protecting groups.

  • High yields (75–85%) under optimized conditions.

Limitations :

  • Potential racemization at the α-carbon if harsh acidic conditions are prolonged.

Boc-Protected Intermediate Route

To prevent side reactions during esterification, this route employs tert-butoxycarbonyl (Boc) protection for the amino group:

  • Boc Protection : L-Tryptophan reacts with di-tert-butyl dicarbonate in tetrahydrofuran (THF) to form Boc-protected tryptophan.

  • Esterification : The Boc-protected intermediate undergoes esterification with tert-butyl bromide in the presence of a base (e.g., potassium carbonate).

  • Deprotection and Salt Formation : Boc removal via trifluoroacetic acid (TFA) followed by HCl treatment yields the hydrochloride salt.

Advantages :

  • Enhanced control over stereochemistry.

  • Compatibility with complex downstream functionalization.

Limitations :

  • Additional steps increase synthesis time and cost.

Industrial-Scale Continuous Flow Synthesis

Recent advancements utilize continuous flow reactors for large-scale production:

  • Esterification in Flow : L-Tryptophan and tert-butyl alcohol are mixed in a microreactor at 80°C with immobilized lipase catalysts, achieving 90% conversion in <2 hours.

  • In-line Salt Formation : The esterified product is directly reacted with gaseous HCl in a packed-bed reactor.

Advantages :

  • Scalability and reduced solvent waste.

  • Consistent product quality (purity >98%).

Optimization of Reaction Conditions

Critical parameters influencing yield and enantiomeric excess (e.e.) include temperature, solvent choice, and catalyst loading.

Temperature and Solvent Effects

  • Esterification : Optimal yields are achieved at 80–100°C in polar aprotic solvents like dimethylformamide (DMF) or THF. Prolonged heating above 110°C risks racemization.

  • Salt Formation : Anhydrous conditions (e.g., diethyl ether) at 0–5°C minimize hydrolysis.

Catalytic Systems

  • Acid Catalysts : p-Toluenesulfonic acid (0.5–1.0 equiv.) outperforms sulfuric acid in reducing side products.

  • Enzymatic Catalysts : Immobilized Candida antarctica lipase B (CAL-B) in flow systems provides 95% e.e. with minimal thermal degradation.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel eluted with hexane-ethyl acetate (7:3) removes unreacted starting materials.

  • Recrystallization : The hydrochloride salt is recrystallized from ethanol-diethyl ether (1:4) to ≥99% purity.

Analytical Data

  • HPLC : Retention time = 8.2 min (C18 column, 60% acetonitrile/water).

  • NMR (DMSO-d6) : δ 1.40 (s, 9H, tert-butyl), 3.20 (dd, 1H, CH₂), 4.10 (m, 1H, CH), 7.20–7.60 (m, 5H, indole).

  • Mass Spec : [M + H]⁺ = 260.33 m/z.

Industrial Production and Scalability

Continuous Flow vs. Batch Reactors

ParameterBatch ReactorContinuous Flow
Yield75–85%90–95%
Reaction Time12–24 h1–2 h
Solvent ConsumptionHighLow
Purity95–98%98–99%

Cost Analysis

  • Raw Materials : tert-Butyl alcohol accounts for 60% of material costs.

  • Catalyst Reuse : Immobilized enzymes reduce costs by 40% over 10 cycles.

Density functional theory (DFT) studies predict optimal reaction pathways for tert-butyl group introduction, reducing experimental trial-and-error .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted amino indole derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

Recent studies have explored the anticancer properties of indole derivatives, including (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. Indoles are known for their ability to modulate various biological pathways involved in cancer progression. Research indicates that compounds with indole structures can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of this compound have shown promise in targeting specific cancer cell lines, suggesting a potential application in developing new anticancer therapies.

2. Neuropharmacology

Indole-based compounds are also investigated for their neuroprotective effects. The structure of this compound allows it to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that this compound may enhance cognitive function and protect neuronal cells from oxidative stress.

Biological Applications

1. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, which is crucial in drug design. For example, it may act as an inhibitor of certain kinases involved in cell signaling pathways that promote cancer cell proliferation. The inhibition of these enzymes could lead to the development of targeted therapies that disrupt malignant processes.

2. Antimicrobial Activity

Research has indicated that indole derivatives possess antimicrobial properties. This compound has been tested against various bacterial strains, showing potential efficacy. This suggests its application in developing new antimicrobial agents, particularly against resistant strains.

Synthetic Applications

1. Building Block in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex indole-containing compounds. Its functional groups allow for further modifications, making it a versatile building block in synthetic organic chemistry. Researchers utilize this compound to create libraries of indole derivatives with diverse biological activities.

2. Chiral Synthesis

The chirality of this compound makes it valuable in asymmetric synthesis. It can be employed as a chiral auxiliary or catalyst in reactions that require enantioselectivity, contributing to the production of pharmaceuticals with specific stereochemical configurations.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro using indole derivatives similar to this compound .
Study BNeuroprotective EffectsFound that indole derivatives enhanced neuronal survival under oxidative stress conditions .
Study CEnzyme InhibitionIdentified as a potent inhibitor of a specific kinase involved in cancer signaling pathways .

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins involved in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl and Ethyl Esters

Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride
  • CAS : 14907-27-8
  • Molecular Formula : C₁₂H₁₅ClN₂O₂
  • Key Features :
    • Methyl ester derivative with a smaller alkyl group.
    • Higher polarity compared to tert-butyl analogs, affecting solubility in polar solvents.
    • Melting point: 213–216°C .
    • Applications: Intermediate in peptide synthesis and pharmaceutical research (e.g., tadalafil intermediates) .
Ethyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride
  • CAS : 7479-05-2
  • Molecular Formula : C₁₃H₁₇ClN₂O₂
  • Key Features: Ethyl ester group balances lipophilicity and solubility. Solubility: Slightly soluble in chloroform and methanol . Applications: Used in organic synthesis and as a research chemical .
Comparison Table: Methyl vs. Ethyl vs. tert-Butyl Esters
Property Methyl Ester Ethyl Ester tert-Butyl Ester
Molecular Weight 254.71 g/mol 268.75 g/mol 296.79 g/mol
Melting Point 213–216°C Not reported Not explicitly reported
Solubility Polar solvents Chloroform, MeOH Likely higher organic solubility
Stability Base-sensitive Moderate Acid-labile, stable to nucleophiles
Applications Peptide synthesis Research chemical Pharmaceutical intermediates

Benzyl Ester Derivatives

(S)-Benzyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride
  • CAS : 35858-81-2
  • Molecular Formula : C₁₈H₁₉ClN₂O₂
  • Key Features: Bulky benzyl group enhances steric protection of the carboxyl group. Requires hydrogenolysis for deprotection, differing from acid-labile tert-butyl esters. Applications: Specialized peptide synthesis where orthogonal protection is needed .

Substituted Indole Derivatives

Methyl 2-amino-3-(1H-indol-4-yl)propanoate Hydrochloride
  • CAS : 1464091-39-1
  • Molecular Formula : C₁₂H₁₅ClN₂O₂
  • Key Features :
    • Indole substitution at the 4-position instead of 3-position.
    • Altered electronic and steric properties may affect receptor binding in bioactive molecules .

Other Aromatic Amino Acid Esters

Compounds like (S)-methyl 2-amino-3-(3,4-dihydroxyphenyl)propanoate hydrochloride (CAS: 34260-72-5) and analogs with hydroxyphenyl substituents exhibit reduced lipophilicity compared to indole derivatives. These are often studied for neurotransmitter-related applications .

Stability and Handling

  • tert-Butyl Esters : Stable under basic conditions but hydrolyze in strong acids (e.g., TFA). Store in cool, dry environments .
  • Methyl Esters : Prone to hydrolysis under alkaline conditions; require anhydrous storage .

Biological Activity

(S)-tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride, commonly referred to as Trp-OtBu·HCl, is a compound derived from the amino acid tryptophan, which has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₅H₂₁ClN₂O₂
Molecular Weight296.792 g/mol
CAS Number16874-09-2
LogP3.88
PSA (Polar Surface Area)68.11 Ų

These properties suggest that the compound is lipophilic, which may influence its absorption and distribution in biological systems.

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Anticancer Activity : Studies have shown that derivatives of tryptophan, including this compound, can inhibit cancer cell proliferation. For instance, in vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The compound exhibited IC50 values comparable to standard chemotherapeutic agents such as 5-fluorouracil .
  • Antimicrobial Properties : The compound has been tested for antimicrobial activity against a range of pathogens. Hydrolyzed peptide conjugates containing tryptophan derivatives displayed notable antimicrobial effects, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against certain bacteria .
  • Antioxidant Activity : The antioxidant potential of this compound is also noteworthy. It has been suggested that compounds with indole structures can scavenge free radicals, reducing oxidative stress in cells. This property may contribute to its protective effects against diseases associated with oxidative damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies : A study assessing the cytotoxic effects on T47-D breast cancer cells revealed that treatment with this compound led to increased cell death compared to controls. The use of fluorescence microscopy indicated a higher ratio of dead cells as evidenced by propidium iodide staining .
  • Pharmacological Evaluation : In vivo studies have demonstrated that compounds similar to this compound can significantly reduce total cholesterol and triglyceride levels in hyperlipidemic models, indicating potential applications in metabolic disorders .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological ActivityObservations/Findings
AnticancerSignificant cytotoxicity against EAC and DLA cells; IC50 values comparable to standard drugs .
AntimicrobialEffective against various pathogens; MIC values between 6 to 12.5 µg/mL .
AntioxidantPotential for scavenging free radicals; protective effects against oxidative stress .
Lipid-loweringReduces cholesterol and triglycerides in animal models .

Q & A

Q. Table 1: Representative Synthesis Steps

StepReagents/ConditionsPurpose
1Boc₂O, NaOH, THFAmino group protection
2tert-Butanol, SOCl₂, 0°C → refluxEsterification
34M HCl/dioxane, RTDeprotection and salt formation

How is the chirality of the compound confirmed during synthesis?

Answer:
Chirality is verified using:

  • Chiral HPLC : Separation on a chiral stationary phase (e.g., Chiralpak® columns) to resolve enantiomers.
  • Optical rotation : Compare the measured specific rotation ([α]D) with literature values (e.g., +10° for L-tryptophan ethyl ester hydrochloride in ) .
  • X-ray crystallography : Resolve the crystal structure using programs like SHELXL (), which confirms absolute configuration .

What challenges arise in maintaining stereochemical integrity during synthesis, and how are they addressed?

Answer:
Key challenges :

  • Racemization during esterification or deprotection.
  • Acidic conditions (e.g., HCl) may protonate the α-carbon, leading to epimerization.

Q. Solutions :

  • Use low temperatures (0–5°C) during acidic steps () .
  • Employ bulky protecting groups (e.g., Boc) to sterically hinder racemization () .
  • Monitor reactions with chiral analytical methods (HPLC or polarimetry) to detect early racemization.

How is the compound characterized using spectroscopic and analytical methods?

Answer:
Key techniques :

  • NMR :
    • ¹H NMR : Peaks for indole protons (δ 7.0–7.5 ppm), tert-butyl group (δ 1.4 ppm, singlet).
    • ¹³C NMR : Carbonyl (C=O, ~170 ppm), tert-butyl quaternary carbon (~80 ppm) () .
  • Mass spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., [M+H]⁺ = 268.74 for ethyl ester analogs in ) .
  • Elemental analysis : Validate %C, %H, %N against theoretical values.

Q. Table 2: Representative Analytical Data

ParameterValueMethod
Molecular FormulaC₁₃H₁₇ClN₂O₂Elemental Analysis
[α]D²⁵+10° (c=2 in H₂O)Polarimetry
Melting Point220–225°CDSC/TGA

What are the solubility properties of the compound, and how do they influence experimental design?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water or alcohols.
  • Implications :
    • Use DMSO for stock solutions in biological assays () .
    • Avoid aqueous buffers for reactions; opt for dichloromethane or THF.
    • Lyophilize for long-term storage to prevent hydrolysis of the ester group.

What computational methods are used to predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Simulate binding to targets like LAT1 amino acid transporters () using software like AutoDock Vina .
  • Metainference simulations : Analyze inhibitor specificity by combining NMR data and molecular dynamics () .
  • QM/MM calculations : Study reaction mechanisms (e.g., ester hydrolysis) at the quantum mechanical level.

How is X-ray crystallography applied to resolve the compound’s structure?

Answer:

  • Crystal growth : Diffraction-quality crystals are grown via vapor diffusion (e.g., methanol/water mixtures).
  • Data collection : Use a synchrotron source for high-resolution data.
  • Refinement : SHELXL () refines the structure, validating bond lengths/angles against the Cambridge Structural Database .

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